An In-Depth Technical Guide to (2S,5S)-Hexane-2,5-diol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2S,5S)-Hexane-2,5-diol: Properties, Synthesis, and Applications
Introduction
(2S,5S)-Hexane-2,5-diol (CAS: 34338-96-0) is a C₂-symmetric chiral diol that has emerged as a pivotal building block in modern asymmetric synthesis.[1] Its stereochemically defined structure, featuring two secondary alcohol functionalities on a flexible hexane backbone, makes it an invaluable precursor for the synthesis of high-value chiral ligands, specialty polymers, and complex pharmaceutical intermediates.[2][3] Unlike its achiral meso diastereomer, (2S,5R)-hexane-2,5-diol, the enantiopure (2S,5S) and (2R,5R) forms provide a direct pathway to introducing chirality into target molecules, profoundly influencing their biological activity and material properties.
This guide provides a comprehensive overview of the core chemical properties, stereoselective synthesis, and key applications of (2S,5S)-hexane-2,5-diol, offering field-proven insights for professionals in chemical research and development.
Molecular Structure and Physicochemical Properties
(2S,5S)-Hexane-2,5-diol is one of three stereoisomers of hexane-2,5-diol, the others being its enantiomer, (2R,5R)-hexane-2,5-diol, and the achiral meso form, (2R,5S)-hexane-2,5-diol.[4] The defining feature of the (2S,5S) isomer is the S configuration at both stereocenters (C2 and C5), which imparts the molecule with C₂ rotational symmetry. This symmetry is a critical attribute, particularly when the diol is used to create bidentate ligands for asymmetric catalysis, as it reduces the number of possible diastereomeric transition states.[5]
The molecule's structure consists of a six-carbon chain with hydroxyl groups at the second and fifth positions. The presence of two hydroxyl groups makes it a polar molecule, capable of acting as both a hydrogen bond donor and acceptor.[6]
Physical and Chemical Identifiers
A summary of the key physical and chemical properties for (2S,5S)-Hexane-2,5-diol is presented below.
| Property | Value | Source(s) |
| CAS Number | 34338-96-0 | [2][7] |
| Molecular Formula | C₆H₁₄O₂ | [7] |
| Molecular Weight | 118.17 g/mol | [7] |
| IUPAC Name | (2S,5S)-hexane-2,5-diol | [7] |
| SMILES | CO">C@@HO | [7] |
| Appearance | Colorless to light yellow liquid or solid | [6] |
| Melting Point | 50-53 °C | [6] |
| Boiling Point | 213-215 °C | [6] |
| Density | ~0.958 g/cm³ | [6] |
| Flash Point | ~101 °C | [6] |
| Solubility | Soluble in Chloroform, Ethanol, Methanol, and Water. | [6][8] |
| Optical Purity | Commercially available with ee ≥99% | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of (2S,5S)-hexane-2,5-diol. While specific high-resolution spectral data requires access to proprietary databases, the expected characteristics are well-understood.[3][7][9]
-
¹H NMR: The proton NMR spectrum is expected to be symmetric due to the molecule's C₂ symmetry. Key signals would include a doublet for the methyl protons (CH₃), a multiplet for the methine protons (CH-O), and a complex multiplet for the diastereotopic methylene protons (-CH₂-CH₂-). The hydroxyl protons (-OH) would appear as a broad singlet, the position of which is dependent on concentration and solvent.[4]
-
¹³C NMR: The carbon NMR spectrum would also reflect the molecular symmetry, showing only three distinct signals: one for the methyl carbons, one for the methine carbons, and one for the methylene carbons.[7]
-
IR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the alcohol groups.[4] A strong C-O stretching band is also expected around 1050-1150 cm⁻¹.[4]
-
Mass Spectrometry: Electron ionization mass spectrometry of hexane-2,5-diol typically shows fragmentation patterns corresponding to the loss of water and cleavage adjacent to the hydroxyl groups.[9]
Stereoselective Synthesis
The primary challenge in synthesizing (2S,5S)-hexane-2,5-diol is the precise control of stereochemistry at two centers. The most effective and industrially relevant method is the asymmetric reduction of the prochiral diketone, 2,5-hexanedione.
Biocatalytic Reduction of 2,5-Hexanedione
The enzymatic reduction of 2,5-hexanedione using baker's yeast (Saccharomyces cerevisiae) is the cornerstone of modern synthesis for this chiral diol.[8] This biotransformation is highly regarded for its exceptional stereoselectivity, environmental compatibility ("green chemistry"), and operational simplicity.
Causality of Method: The success of this method hinges on the presence of specific dehydrogenase enzymes within the yeast that preferentially catalyze the reduction of the ketone to the (S)-alcohol. Research has identified a key enzyme, Gre2p (a 3-methylbutanal reductase), as being primarily responsible for this highly stereoselective transformation.[5] This enzyme utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor to deliver a hydride to the re-face of each carbonyl group, resulting in the desired (2S,5S) stereochemistry with exceptional fidelity. The enzymatic process yields the product with both high diastereomeric excess (de >99%) and enantiomeric excess (ee >99%).[2][5]
Figure 1: Workflow for the biocatalytic synthesis of (2S,5S)-hexane-2,5-diol.
Example Experimental Protocol: Yeast-Mediated Reduction
This protocol is a representative methodology based on established literature.[5]
-
Yeast Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient broth until it reaches a high cell density.
-
Bioreduction: The yeast cells are harvested and resuspended in a buffered aqueous solution. 2,5-Hexanedione is added as the substrate, often along with a co-substrate like glucose to facilitate the in-situ regeneration of the NADPH cofactor.
-
Reaction Monitoring: The reaction is maintained at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to resolve the stereoisomers.
-
Workup and Purification: Once the reaction is complete, the yeast cells are removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography or distillation to yield pure (2S,5S)-hexane-2,5-diol.
Key Reactions and Applications
The utility of (2S,5S)-hexane-2,5-diol stems from the reactivity of its two hydroxyl groups, allowing it to serve as a versatile C₆ chiral synthon.
Synthesis of Chiral Phospholane Ligands
A premier application of (2S,5S)-hexane-2,5-diol is in the synthesis of C₂-symmetric bisphospholane ligands, such as the renowned DuPhos family.[2] These ligands are highly effective in rhodium-catalyzed asymmetric hydrogenation reactions, which are critical in pharmaceutical manufacturing.
Workflow:
-
Activation: The diol is first converted into a dielectrophile. A common method is to transform it into a cyclic sulfate by reaction with thionyl chloride followed by oxidation (e.g., with RuCl₃/NaIO₄).
-
Phosphine Coupling: The cyclic sulfate is then subjected to a nucleophilic substitution reaction with a primary phosphine (e.g., phenylphosphine), which opens the ring and forms the phospholane structure.
-
Ligand Formation: Two of these phospholane units are then coupled to a backbone, such as a 1,2-disubstituted benzene ring, to form the final C₂-symmetric bidentate ligand.
Figure 2: General workflow for synthesizing a DuPhos-type ligand from (2S,5S)-hexane-2,5-diol.
Dehydrative Cyclization
Under acidic conditions, (2S,5S)-hexane-2,5-diol undergoes an intramolecular Williamson ether synthesis (dehydrative cyclization) to form 2,5-dimethyltetrahydrofuran.[4] This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at one of the stereocenters. The product formed from the (2S,5S)-diol is therefore cis-2,5-dimethyltetrahydrofuran, another valuable chiral synthon.[10]
Monomer for Specialty Polymers
(2S,5S)-Hexane-2,5-diol can be used as a chiral monomer in polycondensation reactions with diacids or diisocyanates to create specialty polyesters and polyurethanes.[3] The stereochemistry of the diol is crucial for controlling the final material properties.
-
Crystallinity: Polymers synthesized from the optically pure (2S,5S)-diol can be semicrystalline with distinct melting points. In contrast, using a racemic or meso mixture of the diol leads to stereo-irregularity, disrupting crystal packing and resulting in amorphous materials.[3]
-
Thermal Properties: The methyl side groups on the hexane backbone restrict polymer chain mobility. This leads to materials with a higher glass transition temperature (Tg) and improved thermal resistance compared to polymers made from linear diols like 1,6-hexanediol.[3]
Safety and Handling
(2S,5S)-Hexane-2,5-diol is classified as an irritant. Standard laboratory safety precautions should be observed.
-
Hazards: Causes skin and serious eye irritation.[7]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[2] The recommended storage temperature is often 2-8°C.[6]
-
Incompatibilities: Reacts violently with strong oxidants.
Conclusion
(2S,5S)-Hexane-2,5-diol is a powerful and versatile chiral building block whose value is intrinsically linked to its well-defined C₂-symmetric structure. Its efficient and highly stereoselective synthesis via biocatalysis makes it an accessible and attractive component for advanced applications. For researchers in drug development and materials science, a thorough understanding of its properties and reactivity is key to leveraging its potential in creating next-generation chiral ligands, catalysts, and polymers with precisely engineered characteristics.
References
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PubChem. (n.d.). 2,5-Hexanediol, (2S,5S)-. National Center for Biotechnology Information. Retrieved from [Link]
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Haberland, J., et al. (2014). Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae. Organic & Biomolecular Chemistry, 12(13), 2245-2251. DOI: 10.1039/C3OB42399A. Available at [Link]
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Enzymaster. (n.d.). (2S,5S)-2,5-Hexanediol. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). (2S,5S)-Hexane-2,5-diol: A Building Block for Advanced Polymers and Materials. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: New Chiral Phospholanes; Synthesis, Characterization, and Use in Asymmetric Hydrogenation Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). 2,5-Hexanediol. Retrieved from [Link]
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MDPI. (2021). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Retrieved from [Link]
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